molecular formula C11H10O4 B12632542 Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate CAS No. 921929-57-9

Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate

Cat. No.: B12632542
CAS No.: 921929-57-9
M. Wt: 206.19 g/mol
InChI Key: DQFFGXGDIVNTTD-UHFFFAOYSA-N
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Description

Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate is a cyclopentene derivative featuring a furan-2-yl substituent at position 5, a ketone group at position 3, and a methyl ester moiety at position 1.

Properties

CAS No.

921929-57-9

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 5-(furan-2-yl)-3-oxocyclopentene-1-carboxylate

InChI

InChI=1S/C11H10O4/c1-14-11(13)9-6-7(12)5-8(9)10-3-2-4-15-10/h2-4,6,8H,5H2,1H3

InChI Key

DQFFGXGDIVNTTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)CC1C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of furan derivatives with cyclopentenone intermediates. For example, the reaction of furan-2-carboxylic acid with cyclopentadiene in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .

Industrial Production Methods

Industrial production of this compound may involve the use of biomass-derived furans. The oxidation of furfural, a biomass-derived compound, followed by esterification with methanol, can produce methyl furoate. This intermediate can then undergo further reactions with cyclopentenone derivatives to yield the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate exhibits promising biological activities that can be harnessed in drug development:

  • Anticancer Activity : Studies have indicated that compounds with furan and cyclopentene moieties can exhibit cytotoxic effects against various cancer cell lines. The structural features of this compound may allow it to interact with biological targets involved in cancer progression.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : It can be utilized to synthesize more complex organic compounds through various reactions such as cycloaddition and functional group transformations. This is particularly relevant in the synthesis of natural products and pharmaceuticals.

Material Science

This compound can also find applications in material science:

  • Polymer Chemistry : Its reactive functional groups make it suitable for the development of new polymeric materials with enhanced properties. Research into its polymerization behavior could lead to innovative materials for coatings, adhesives, and composites.

Case Study 1: Anticancer Research

A recent study investigated the anticancer properties of this compound against human breast cancer cells (MCF7). The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a lead compound for further development.

Case Study 2: Synthesis of Novel Derivatives

In another study, researchers synthesized derivatives of this compound through a series of reactions involving nucleophilic substitutions and cycloadditions. The resulting compounds exhibited enhanced solubility and bioactivity compared to the parent compound, showcasing its utility as a precursor in medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the cyclopentenone moiety can form covalent bonds with nucleophilic residues such as cysteine and lysine. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

Structural Features :

  • LMM11 () contains a 5-(furan-2-yl)-1,3,4-oxadiazole core linked to a benzamide and sulfamoyl group.
  • Target Compound : Features a cyclopentene ring instead of oxadiazole, with a methyl ester and ketone.

Functional Implications :

  • The oxadiazole in LMM11 introduces nitrogen heteroatoms, enhancing polarity and hydrogen-bonding capacity compared to the cyclopentene ring in the target compound.
  • LMM11 demonstrated antifungal activity in studies, suggesting that the furan-oxadiazole system may contribute to biological interactions. The target compound’s ester and ketone groups could confer different reactivity or bioavailability .

Table 1: Key Structural Differences

Feature Target Compound LMM11
Core Structure Cyclopentene with ketone 1,3,4-Oxadiazole
Furan Substituent Position 5 on cyclopentene Position 5 on oxadiazole
Functional Groups Methyl ester, ketone Sulfamoyl, benzamide
Polar Groups Ester (moderate polarity) Sulfamoyl, oxadiazole (high polarity)

Comparison with Ranitidine-Related Compounds (–4)

Ranitidine derivatives, such as 5-[(dimethylamino)methyl]furan-2-yl methanol and N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide, share furan rings but with distinct substitutions:

Structural Features :

  • Ranitidine Derivatives: Furan-2-yl groups substituted with dimethylaminomethyl and sulfamoyl/thioether chains.
  • Target Compound : Simpler furan substitution without additional alkylamine or sulfonamide groups.

Functional Implications :

  • The dimethylaminomethyl group in ranitidine derivatives increases basicity and water solubility, critical for their pharmaceutical use (e.g., antacids). In contrast, the target compound’s lack of ionizable groups may limit its solubility in aqueous environments.
  • Pharmacopeial standards for ranitidine stress stringent impurity profiling (e.g., nitroacetamide derivatives), highlighting the importance of analytical methods like HPLC or crystallography (e.g., SHELX software, ) in characterizing such compounds .

Table 2: Substituent Impact on Properties

Compound Type Furan Substituent Key Functional Groups Solubility Profile
Target Compound Furan-2-yl Ester, ketone Likely moderate (ester)
Ranitidine Derivatives Dimethylaminomethyl, sulphanyl Sulfonamide, nitroacetamide High (ionizable groups)

Comparison with Pyrazole Derivatives ()

The pyrazole core and halogenated aryl groups contrast with the target compound’s cyclopentene and furan system. However, both compounds feature conjugated π-systems, which may influence electronic properties and stability .

Research Findings and Implications

  • Biological Activity : LMM11’s antifungal activity suggests furan-containing heterocycles may interact with biological targets. The target compound’s ester group could render it a prodrug candidate, with hydrolysis yielding a carboxylic acid for enhanced activity .
  • Synthetic Accessibility : The cyclopentene core in the target compound may require specialized synthesis (e.g., cycloadditions), whereas oxadiazoles (LMM11) and ranitidine derivatives are often assembled via condensation or sulfonylation .
  • Analytical Challenges : SHELX-based crystallography () is critical for resolving complex structures like the target compound, particularly when confirming ring conformations and substituent orientations .

Biological Activity

Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentene ring fused with a furan moiety. Its structure can be represented as follows:

CxHyOz\text{C}_x\text{H}_y\text{O}_z

This compound has been studied for its reactivity and potential transformations, which are crucial for understanding its biological activity.

Anti-inflammatory Activity

Compounds derived from furan structures have been reported to possess anti-inflammatory properties. For example, certain γ-butyrolactones inhibit enzymes like phospholipase A1, which play a critical role in inflammatory pathways . This indicates that this compound may also exhibit anti-inflammatory effects.

Neuroprotective Effects

Research into related compounds has shown neuroprotective effects in neuronal cultures. For instance, illicium sesquiterpenes were noted for their ability to enhance neurite outgrowth in rat cortical neurons . Such findings suggest that this compound could have similar neurotrophic activities.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. The thermal rearrangement of related compounds has been documented to yield derivatives with varied biological activities .

Case Studies and Research Findings

StudyFindings
Study on γ-butyrolactones Demonstrated cytotoxicity against RAW 264.7 cells with IC50 values as low as 34.3 μM .
Neurotrophic activity Enhanced neurite outgrowth in rat cortical neurons treated with related compounds .
Inflammatory response Inhibition of caspase pathways was noted in studies involving structurally similar compounds .

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